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molecular formula C7H12BNO2S B8713411 {5-[(Dimethylamino)methyl]-2-thienyl}boronic acid

{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid

Cat. No. B8713411
M. Wt: 185.06 g/mol
InChI Key: DVCJOAPHZLGSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842803B2

Procedure details

To a suspension of 5-formyl-2-thiopheneboronic acid (500 mg, 3.2 mmol) in DCE (30 mL) was added dimethylamine hydrochloride (520 mg, 6.3 mmol) followed by triethylamine (0.9 mL, 6.5 mmol). The reaction mixture was stirred for 10 min before sodium triacetoxyborohydride (1.36 g, 6.3 mmol) was added in one portion. After the reaction mixture was stirred at room temperature for 5 h, it was quenched with 30 mL of MeOH, stirred briefly, then concentrated under vacuum. Introduction of a CH2Cl2/Et2O mixture to this residue revealed a solid, which was filtered and washed with Et2O. The resulting organic filtrate was concentrated to a viscous oil, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1)=O.Cl.[CH3:12][NH:13][CH3:14].C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH3:12][N:13]([CH2:1][C:3]1[S:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1)[CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
it was quenched with 30 mL of MeOH
STIRRING
Type
STIRRING
Details
stirred briefly
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic filtrate was concentrated to a viscous oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN(C)CC1=CC=C(S1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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